5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound It is characterized by the presence of dichlorophenyl, dimethylaminoethyl, fluorobenzoyl, and hydroxy groups attached to a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may include:
Formation of the pyrrolone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dichlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the dimethylaminoethyl group: This can be done through nucleophilic substitution reactions.
Addition of the fluorobenzoyl group: This step may involve acylation reactions.
Hydroxylation: Introduction of the hydroxy group can be achieved through oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to a hydroxyl group.
Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Acids and bases: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of carboxylic acids or amines.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biochemical studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug development: The compound may have potential as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Material science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-chlorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
- 5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The presence of the fluorobenzoyl group in 5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one may impart unique properties such as increased lipophilicity, metabolic stability, and specific interactions with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
(4E)-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2FN2O3/c1-25(2)9-10-26-18(13-5-8-15(22)16(23)11-13)17(20(28)21(26)29)19(27)12-3-6-14(24)7-4-12/h3-8,11,18,27H,9-10H2,1-2H3/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRRNBHJZVVFGR-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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